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Application Note & Protocol

Topic: A Step-by-Step Guide for Formaldehyde-Crosslinking and Affinity-Based Sequencing
(fCAB-Seq) to Determine 5fC Genomic Locations

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-formylcytosine (5fC) is a key oxidative derivative of 5-methylcytosine (5mC) generated by
the Ten-Eleven Translocation (TET) family of enzymes.[1][2] As a critical intermediate in the
active DNA demethylation pathway, 5fC plays a vital role in epigenetic reprogramming, gene
regulation, and maintaining cellular identity.[3] Mapping the genome-wide distribution of 5fC is
crucial for understanding its biological functions in development and diseases like cancer.

This document provides a detailed protocol for a method we will refer to as fCAB-Seq
(formaldehyde-crosslinking and affinity-based sequencing) to determine the genomic locations
of 5fC. This approach utilizes formaldehyde to crosslink DNA-binding proteins to the chromatin
in vivo, followed by immunoprecipitation with a highly specific anti-5fC antibody to enrich for
DNA fragments containing this modification.

It is important to distinguish this affinity-based method from the chemically-assisted bisulfite
sequencing method also referred to as fCAB-Seq in the literature, which achieves single-base
resolution detection of 5fC through chemical protection of the formyl group prior to bisulfite
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treatment. The protocol detailed here is analogous to a Chromatin Immunoprecipitation (ChiP-
Seq) or DNA Immunoprecipitation (DIP-Seq) workflow, designed to identify genomic regions
enriched with 5fC.

Principle of the Method

The fCAB-Seq workflow leverages the stability of formaldehyde crosslinks to capture the in vivo
genomic context of 5fC. Formaldehyde is a cell-permeable reagent that creates covalent bonds
between proteins and DNA that are in close proximity. This process traps proteins that may
recognize, bind, or are part of a complex associated with 5fC-modified regions.

Following crosslinking, cells are lysed, and the chromatin is sheared into smaller fragments
using sonication. A specific antibody targeting 5fC is then used to immunoprecipitate the
crosslinked chromatin complexes. After stringent washing to remove non-specifically bound
fragments, the crosslinks are reversed, and the enriched DNA is purified. This DNA is then
used to prepare a sequencing library, which is analyzed by high-throughput sequencing to
identify the genomic regions enriched for 5fC.

Experimental Workflow Diagram
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In Vivo Steps

1. Cell Culture / Tissue Collection

2. Formaldehyde Crosslinking

Sample Preparation

G. Cell Lysis & Nuclear IsoIatiorD

@. Chromatin SonicatiorD

Immunoprecipitation

5. Immunoprecipitation (IP)
with anti-5fC Antibody

7. Wash Buffers

]
I
|
| Wash Steps
\{

6. Immune Complex Capture
(Protein A/G Beads)

DNA Purification & Library Prep

8. Elution & Reverse Crosslinking
9. DNA Purification

10. Sequencing Library Preparation

Sequencing & Analysis

11. High-Throughput Sequencing

12. Bioinformatic Analysis
(Alignment, Peak Calling)

Click to download full resolution via product page

Caption: Workflow for fCAB-Seq to map 5fC genomic locations.
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Detailed Experimental Protocol

Reagents and Materials:

» Mammalian cells or tissues

o Formaldehyde, 37% solution

e Glycine

o PBS (Phosphate-Buffered Saline)

o Cell Lysis Buffers (containing protease inhibitors)
e Nuclear Lysis Buffer

« |P Dilution Buffer

¢ Anti-5fC Antibody (e.g., Abcam ab231898, Thermo Fisher 61227)
o Protein A/G magnetic beads

» Wash Buffers (Low Salt, High Salt, LiCl)

» Elution Buffer

e Proteinase K

e RNase A

e Phenol:Chloroform:lsoamyl Alcohol

o DNA Purification Kit (e.g., Qiagen MinElute)

DNA Library Preparation Kit (e.g., lllumina TruSeq ChlIP)

Part A: Cell Crosslinking and Chromatin Preparation
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e Cell Culture: Culture cells to ~80-90% confluency. For a typical experiment, start with 1-5 x
107 cells.

e Crosslinking:

o

Add formaldehyde directly to the culture medium to a final concentration of 1%.

[¢]

Incubate for 10 minutes at room temperature with gentle shaking.

[¢]

Quench the reaction by adding glycine to a final concentration of 125 mM.

[e]

Incubate for 5 minutes at room temperature.

e Cell Collection:
o Scrape cells and transfer the suspension to a conical tube.
o Pellet cells by centrifugation (e.g., 800 x g for 5 min at 4°C).
o Wash the cell pellet twice with ice-cold PBS.

e Cell Lysis:
o Resuspend the cell pellet in Cell Lysis Buffer.
o Incubate on ice for 10 minutes.
o Centrifuge to pellet the nuclei.

e Nuclear Lysis & Sonication:

[¢]

Resuspend the nuclear pellet in Nuclear Lysis Buffer.

Incubate on ice for 10 minutes.

[¢]

[e]

Sonicate the chromatin to shear DNA to an average size of 200-600 bp. Optimization is
critical; perform a time course to determine optimal conditions.

[e]

Centrifuge to pellet debris. The supernatant is the soluble chromatin fraction.
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Part B: Inmunoprecipitation (IP)

o Chromatin Quantification: Quantify the chromatin concentration (e.g., using a Qubit
fluorometer). Set aside a small aliquot (e.g., 1-2%) to serve as the "Input" control.

e |P Reaction Setup:
o Dilute 25-50 pg of chromatin with IP Dilution Buffer.
o Add 2-5 pg of anti-5fC antibody.
o Incubate overnight at 4°C with rotation.
e Immune Complex Capture:
o Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture.
o Incubate for 2-4 hours at 4°C with rotation.
e Washes:
o Use a magnetic stand to separate the beads.
o Perform sequential washes (5 minutes each on a rotator at 4°C):

1x Low Salt Wash Buffer

1x High Salt Wash Buffer

1x LiCl Wash Buffer

2x TE Buffer

Part C: DNA Purification and Library Preparation

e Elution:

o Resuspend the beads in fresh Elution Buffer.
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o Incubate at 65°C for 30 minutes with shaking.

Reverse Crosslinking:
o Add NaCl to the eluate (and to the Input sample) to a final concentration of 200 mM.

o Incubate at 65°C for at least 6 hours (or overnight).

Protein and RNA Digestion:

o Add RNase A and incubate at 37°C for 30 minutes.

o Add Proteinase K and incubate at 55°C for 1-2 hours.

DNA Purification:

o Purify the DNA using a column-based kit or phenol:chloroform extraction followed by
ethanol precipitation.

o Elute the final DNA in a small volume (e.g., 20-30 pL) of elution buffer.

Library Preparation:
o Quantify the purified IP and Input DNA.

o Use 1-10 ng of DNAto prepare a sequencing library following the manufacturer's protocol
(e.g., end-repair, A-tailing, adapter ligation, and PCR amplification).

Part D: Sequencing and Data Analysis

e Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform) to generate
50-100 bp single-end or paired-end reads.

» Data Analysis Pipeline:
o Quality Control: Assess raw read quality using tools like FastQC.

o Alignment: Align reads to the appropriate reference genome (e.g., using Bowtie2 or BWA).
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o Peak Calling: Identify genomic regions of 5fC enrichment (peaks) by comparing the IP

sample to the Input control using software like MACS2.

o Annotation and Visualization: Annotate peaks to genomic features (promoters, enhancers,

etc.) and visualize the data in a genome browser (e.g., IGV).

Data Presentation and Quality Control

Effective quality control is essential for a successful fCAB-Seq experiment. Key metrics should

be recorded at each stage.

Table 1: Typical DNA Yields and Library Metrics

Step

Parameter

Typical Result

Notes

Chromatin Prep

Chromatin Yield

50-200 ug per 107
cells

Varies by cell type and
lysis efficiency.

Verify with gel

Fragment Size 200 - 600 bp electrophoresis or
Bioanalyzer.
Highly dependent on
o ) 0.5-5ng per 25 ug ] )
Immunoprecipitation IP DNA Yield ) antibody quality and
chromatin
5fC abundance.
] ] ] After PCR
Library Prep Library Concentration >2nM o
amplification.

Library Size

~300-750 bp

Corresponds to
chromatin fragment

size plus adapters.

Table 2: Sequencing and Analysis Quality Metrics
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Parameter Recommended Value Purpose

. . Ensures sufficient coverage for
Sequencing Depth > 20 million reads per sample )
robust peak calling.

A low rate may indicate sample
Alignment Rate > 80% contamination or poor library

quality.

Measures library complexity;
Non-Redundant Fraction >0.5 low values indicate high PCR

duplication.

Fraction of Reads in Peaks; a
FRIiP Score > 1% key indicator of signal-to-noise

ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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